molecular formula C17H19FN4O3 B12907080 5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 167888-20-2

5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B12907080
CAS No.: 167888-20-2
M. Wt: 346.36 g/mol
InChI Key: DUTJAPNHSQZTCR-QMMMGPOBSA-N
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Description

The compound 5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a fluoroquinolone derivative designed for enhanced antibacterial activity. Its structure features:

  • A cyclopropyl group at the N1 position, improving pharmacokinetic stability.
  • A 5-amino substituent on the quinoline core, critical for potency .
  • A (S)-3-amino-pyrrolidinyl group at the C7 position, which may enhance target binding and reduce resistance .
  • Fluorine at the C6 position, a hallmark of broad-spectrum quinolones.

Synthesis involves multi-step reactions starting from fluorinated benzoic acid derivatives, with modifications at C7 achieved via coupling of pyrrolidinyl amines . The stereospecific introduction of the (S)-3-amino-pyrrolidinyl group is likely pivotal for optimizing activity.

Properties

CAS No.

167888-20-2

Molecular Formula

C17H19FN4O3

Molecular Weight

346.36 g/mol

IUPAC Name

5-amino-7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H19FN4O3/c18-14-12(21-4-3-8(19)6-21)5-11-13(15(14)20)16(23)10(17(24)25)7-22(11)9-1-2-9/h5,7-9H,1-4,6,19-20H2,(H,24,25)/t8-/m0/s1

InChI Key

DUTJAPNHSQZTCR-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)N)F

Canonical SMILES

C1CC1N2C=C(C(=O)C3=C(C(=C(C=C32)N4CCC(C4)N)F)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor, followed by the introduction of the amino and fluoro groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of advanced purification techniques, such as crystallization and chromatography, is also essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s pharmacological properties.

    Substitution: The amino and fluoro groups can be substituted with other functional groups to create new analogs with varying efficacy and safety profiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions are often derivatives of the original compound, which may exhibit enhanced or reduced biological activity. These derivatives are valuable for structure-activity relationship studies and the development of new therapeutic agents.

Scientific Research Applications

5-Amino-7-((s)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of new quinolone derivatives with potential antibacterial properties.

    Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.

    Medicine: Investigated for its efficacy in treating bacterial infections, including those caused by antibiotic-resistant strains.

    Industry: Utilized in the development of new antibacterial agents and formulations for pharmaceutical use.

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the disruption of DNA synthesis and ultimately bacterial cell death. The molecular targets and pathways involved in this mechanism are critical for understanding the compound’s efficacy and potential resistance mechanisms.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among related quinolones and their biological implications are summarized below:

Compound Name C5 Substituent C7 Substituent Fluorine Positions Potency (vs. Ciprofloxacin) Key Properties
Target Compound 5-Amino (S)-3-Amino-pyrrolidinyl C6 Data pending* Enhanced Gram-positive activity?
PD 124,816 5-Amino 3-Amino-pyrrolidinyl C6, C8 2–16× higher Superior DNA gyrase inhibition
Ciprofloxacin H Piperazinyl (unsubstituted) C6 1× (reference) Broad-spectrum, resistance issues
Non-amino analogues (e.g., norfloxacin) H Piperazinyl or pyrrolidinyl C6/C8 0.06–0.5× Reduced potency, narrower spectrum

*Note: The target compound lacks C8-fluorine compared to PD 124,816, which may reduce potency but improve solubility or tolerability.

Impact of the 5-Amino Group

  • Enhanced Potency: The 5-amino group in the target compound and PD 124,816 increases potency by 2–16× compared to non-amino analogues .
  • Chemical Stability: The 5-amino group is non-basic and non-nucleophilic, minimizing unwanted interactions and metabolic degradation .
  • Sensitivity to Modification: Alkylation or acylation of the 5-amino group drastically reduces activity, underscoring its role in target binding .

Role of the C7 Substituent

  • (S)-3-Amino-pyrrolidinyl vs. Piperazinyl: The pyrrolidinyl group in the target compound and PD 124,816 may improve penetration into Gram-positive bacteria compared to ciprofloxacin’s piperazinyl group.

Fluorine Substitution Patterns

  • C6-Fluoro : Common to all compared compounds, essential for DNA gyrase interaction.
  • C8-Fluoro (PD 124,816) : Correlates with higher potency but may increase toxicity risks. The target compound’s lack of C8-fluoro might offer a safer profile.

Research Findings and Implications

  • PD 124,816: Demonstrated superior activity against both Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) pathogens, attributed to its 5-amino group and C8-fluoro .
  • Ciprofloxacin: Lacks the 5-amino group, leading to lower potency against resistant strains. Its piperazinyl group also contributes to pH-dependent solubility issues.

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